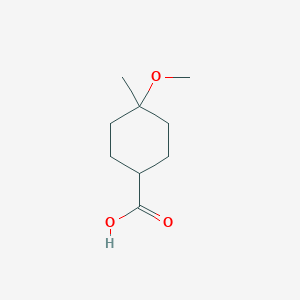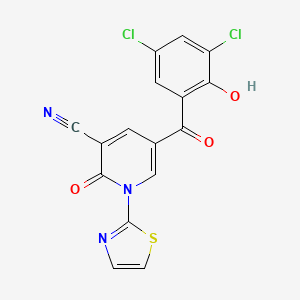![molecular formula C8H17NOS B15242997 1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)
1-[(Thian-3-yl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Thian-3-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.3 g/mol . It is also known by its IUPAC name, 1-(tetrahydro-2H-thiopyran-3-ylamino)-2-propanol . This compound is characterized by the presence of a thian-3-yl group attached to an amino-propanol backbone.
Métodos De Preparación
The synthesis of 1-[(Thian-3-yl)amino]propan-2-ol typically involves the reaction of a thian-3-yl derivative with an appropriate amino-propanol precursor. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Preparation of the thian-3-yl derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[(Thian-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Thian-3-yl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial products and processes.
Mecanismo De Acción
The mechanism of action of 1-[(Thian-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(Thian-3-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
- 1-[(Thian-2-yl)amino]propan-2-ol
- 1-[(Thian-4-yl)amino]propan-2-ol
- 1-[(Thian-5-yl)amino]propan-2-ol
These compounds share a similar structural framework but differ in the position of the thian group. The uniqueness of this compound lies in its specific thian-3-yl configuration, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H17NOS |
|---|---|
Peso molecular |
175.29 g/mol |
Nombre IUPAC |
1-(thian-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NOS/c1-7(10)5-9-8-3-2-4-11-6-8/h7-10H,2-6H2,1H3 |
Clave InChI |
BNJAIZVCDYXSQH-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1CCCSC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


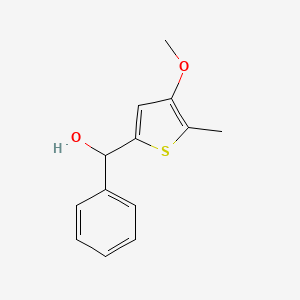
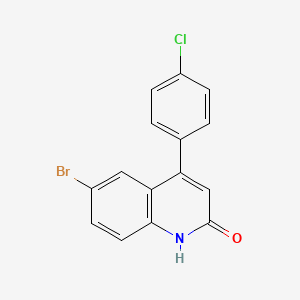
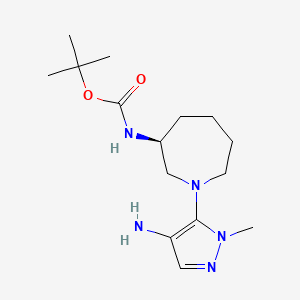
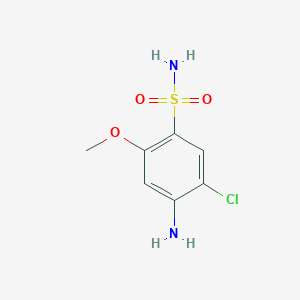
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
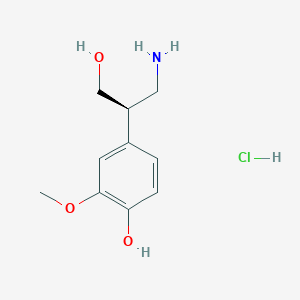
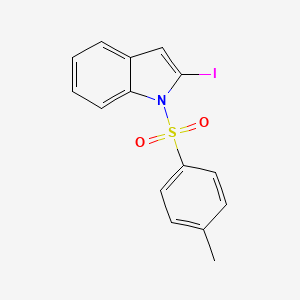
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
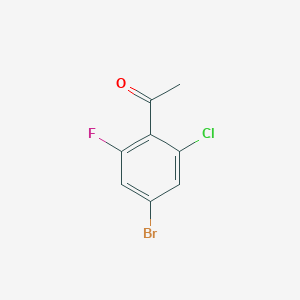
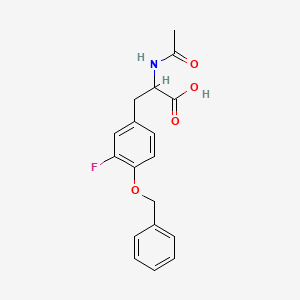

![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
